

chemical structure and stereochemistry of 4-Chlorotetrahydropyran

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **4-Chlorotetrahydropyran**

Introduction

4-Chlorotetrahydropyran, a halogenated derivative of the saturated heterocyclic ether tetrahydropyran, serves as a valuable synthetic intermediate in the fields of organic chemistry and drug discovery. The tetrahydropyran (THP) moiety is a structural motif present in a multitude of biologically active natural products and pharmaceutical agents.^[1] The introduction of a chlorine atom at the C4 position provides a functional handle for further molecular elaboration, making it a versatile building block for the synthesis of more complex molecules.^[1] This guide provides a comprehensive overview of the chemical structure, stereochemistry, spectroscopic profile, and synthesis of **4-Chlorotetrahydropyran**.

Chemical Structure and Nomenclature

The fundamental structure of **4-Chlorotetrahydropyran** consists of a six-membered oxacyclohexane ring with a chlorine atom substituted at the fourth carbon atom.

Table 1: Chemical Identifiers and Properties

Identifier	Value
IUPAC Name	4-chlorooxane ^{[2][3][4]}
Common Names	4-Chlorotetrahydropyran, 4-Chlorotetrahydro-2H-pyran ^{[2][3][4][5][6]}
CAS Number	1768-64-5 ^{[2][3][4][5]}
Molecular Formula	C ₅ H ₉ ClO ^{[2][3][5]}
Molecular Weight	120.58 g/mol ^{[2][4]}
Density	1.1 ± 0.1 g/cm ³ ^[5]
Boiling Point	150.0 ± 0.0 °C at 760 mmHg ^[5]
Flash Point	45.6 ± 0.0 °C ^[5]

Stereochemistry and Conformational Analysis

The stereochemistry of **4-Chlorotetrahydropyran** is dictated by the chair conformation of the tetrahydropyran ring. The chlorine atom at the C4 position can exist in either an axial or an equatorial orientation. This gives rise to two distinct chair conformers that are in equilibrium.

Caption: Conformational isomers of **4-Chlorotetrahydropyran**.

In substituted tetrahydropyran rings, such as 4-chloro-2-methyl-tetrahydropyran, the presence of multiple stereocenters leads to the possibility of diastereomers (cis and trans isomers). The relative stereochemistry of the substituents significantly influences the conformational preference and the overall shape of the molecule. For instance, in the Prins cyclization synthesis of substituted **4-chlorotetrahydropyran**s, the cis-diastereomer is often the major product.^[7] This preference is attributed to the thermodynamic stability of a chair-like transition state where bulky substituents occupy equatorial positions to minimize steric hindrance.^[7] While the parent **4-Chlorotetrahydropyran** is achiral, substitution at other positions on the ring can introduce chirality.

Spectroscopic Data

The structural elucidation of **4-Chlorotetrahydropyran** and its derivatives relies heavily on spectroscopic techniques, including NMR, IR, and mass spectrometry. The following table summarizes the predicted spectroscopic data for the parent compound.

Table 2: Predicted Spectroscopic Data for **4-Chlorotetrahydropyran**

Technique	Feature	Predicted Value
¹ H NMR	Chemical Shift (δ)	-3.4 - 4.2 ppm (multiplets)
¹³ C NMR	Chemical Shift (δ)	C4: ~60-65 ppm; C2, C6: ~65-70 ppm; C3, C5: ~35-40 ppm
IR Spectroscopy	C-Cl Stretch (ν)	~650 - 850 cm ⁻¹
	C-O-C Stretch (ν)	~1080 - 1120 cm ⁻¹ ^[8]
Mass Spectrometry	Molecular Ion (M^+)	m/z 120/122 (approx. 3:1 ratio)

Note on Spectroscopic Interpretation:

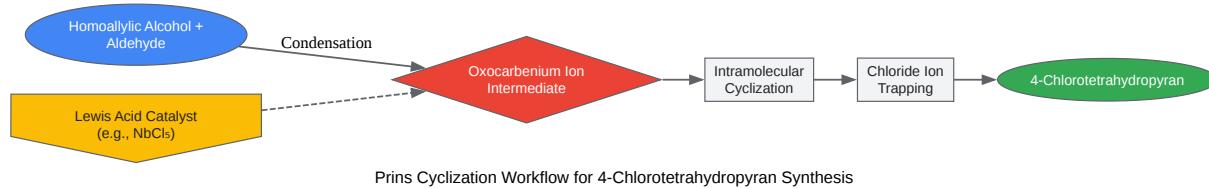
- **NMR Spectroscopy:** In derivatives like 4-chloro-2-methyl-tetrahydro-pyran, the chemical shifts and coupling constants in ¹H NMR are diagnostic for differentiating between cis and trans isomers.^[7] For example, the proton at C2 in the trans isomer is expected to be more deshielded (appear at a higher ppm) than in the cis isomer.^[8]
- **IR Spectroscopy:** The C-Cl stretching frequency can be influenced by whether the chlorine atom is in an axial or equatorial position.^[8] A strong absorption corresponding to the C-O-C stretch of the ether linkage is also a characteristic feature.^[8]
- **Mass Spectrometry:** A key feature in the mass spectrum of a monochlorinated compound is the isotopic pattern of the molecular ion peak.^[9] Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, two peaks (M^+ and $M+2$) will be observed with an approximate intensity ratio of 3:1.^[9]

Synthesis of 4-Chlorotetrahydropyran

The Prins cyclization is a powerful and widely used method for the synthesis of substituted tetrahydropyrans.^[1] This reaction involves the acid-catalyzed condensation of a homoallylic

alcohol with an aldehyde.[1] The resulting oxocarbenium ion intermediate undergoes intramolecular cyclization, and subsequent trapping by a chloride ion affords the **4-chlorotetrahydropyran** ring.[1][10]

Various Lewis acids, such as niobium(V) chloride (NbCl_5), have been shown to be highly effective catalysts for this transformation, allowing the reaction to proceed under mild conditions with high yields and selectivity.[11]



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Caption: Generalized workflow for the synthesis of **4-Chlorotetrahydropyran**.

Experimental Protocol: Niobium(V) Chloride-Catalyzed Synthesis of 4-Chlorotetrahydropyran Derivatives

The following protocol is adapted from the work of Yadav et al. for the synthesis of **4-chlorotetrahydropyran** derivatives.[11]

Materials:

- Aldehyde (1.0 mmol)
- 3-Buten-1-ol (1.2 mmol)
- Niobium(V) chloride (NbCl_5) (0.2 mmol, 20 mol%)
- Dichloromethane (CH_2Cl_2) (anhydrous, 5 mL)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of the aldehyde in anhydrous dichloromethane, add 3-buten-1-ol at room temperature under an inert atmosphere.
- Add niobium(V) chloride to the reaction mixture.
- Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane ($3 \times 10 \text{ mL}$).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **4-chlorotetrahydropyran** derivative.

Table 3: Representative Synthesis of a **4-Chlorotetrahydropyran** Derivative

Aldehyde	Reagents and Conditions	Reaction Time	Yield (%)
Benzaldehyde	3-Buten-1-ol, NbCl_5 (20 mol%), CH_2Cl_2 , rt	30 min	95[11]

Conclusion

4-Chlorotetrahydropyran is a structurally interesting and synthetically useful molecule. Its conformational flexibility and the reactivity of the chlorine substituent make it an important building block in organic synthesis. The Prins cyclization provides an efficient and stereoselective route to this class of compounds, enabling the construction of complex molecular architectures relevant to medicinal chemistry and materials science. A thorough understanding of its stereochemistry and spectroscopic properties is crucial for its effective utilization in these applications.

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References

- 1. benchchem.com [benchchem.com]
- 2. 2H-Pyran, 4-chlorotetrahydro- | C5H9ClO | CID 137202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorotetrahydro-2H-pyran 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 4-chlorotetrahydropyran, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 4-Chlorotetrahydro-2H-pyran | CAS#:1768-64-5 | Chemsoc [chemsoc.com]
- 6. pschemicals.com [pschemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid and Efficient Protocol for the Synthesis of 4-Chlorotetrahydropyrans Using Niobium(V) Chloride [organic-chemistry.org]
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